Cinchonidine

Übersicht

Beschreibung

. Es ist ein Derivat von Chinolin und bekannt für seine vielfältigen Anwendungen in der wissenschaftlichen Forschung und Industrie. Diese Verbindung ist insbesondere für ihre Rolle als Inhibitor des Enzyms Debrisoquin-4-Hydroxylase (CYP2D6) bekannt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GNF-PF-5411 beinhaltet die Reaktion von Chinolinderivaten mit bestimmten Reagenzien unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von Chinolin mit Vinylchinuclidin, um das gewünschte Produkt zu bilden . Die Reaktion erfordert typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und kann ein Erhitzen zur Beschleunigung der Reaktion beinhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von GNF-PF-5411 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verbindung wird dann mit Techniken wie Kristallisation oder Chromatographie gereinigt .

Wirkmechanismus

Target of Action

Cinchonidine, a major member of the Cinchona alkaloids, primarily targets the malaria vector Plasmodium falciparum . It is also known to act on a variety of ion channels including several types of potassium channels .

Mode of Action

It is generally assumed that cinchona alkaloids, including this compound, prevent the polymerization of the toxic hematin (aquafe(iii)protoporphyrin ix) formed by the degradation of hemoglobin in erythrocytes to hemozoin (β-hematin) . This interaction with its targets leads to the death of the malaria parasite .

Biochemical Pathways

This compound affects the biochemical pathway involved in the degradation of hemoglobin in erythrocytes . By preventing the polymerization of toxic hematin to hemozoin, it disrupts the life cycle of the malaria parasite .

Pharmacokinetics

It is known that the pharmacokinetic properties and therapeutic responses of quinine, a similar cinchona alkaloid, vary with age, pregnancy, immunity, and disease severity .

Result of Action

The primary result of this compound’s action is the disruption of the life cycle of the malaria parasite, leading to its death . This makes this compound an effective antimalarial agent .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other diseases such as HIV and TB can potentially interact with this compound . Furthermore, the increasing resistance of the malaria vector Plasmodium falciparum can affect the efficacy of this compound .

Biochemische Analyse

Biochemical Properties

Cinchonidine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in the metabolic pathways of Plasmodium falciparum, the parasite responsible for malaria . This compound inhibits the heme polymerase enzyme, which is crucial for the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. This inhibition leads to the accumulation of toxic heme, ultimately killing the parasite . Additionally, this compound interacts with proteins involved in the cell membrane integrity of the parasite, further contributing to its anti-malarial effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In Plasmodium falciparum-infected red blood cells, this compound disrupts the parasite’s metabolic processes, leading to cell death . In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of protein kinase C, an enzyme involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis . This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the heme polymerase enzyme in Plasmodium falciparum, inhibiting its activity and preventing the detoxification of heme . This binding interaction is crucial for its anti-malarial effects. Additionally, this compound can inhibit the activity of other enzymes, such as protein kinase C, by binding to their active sites and preventing substrate binding . These inhibitory effects can lead to changes in gene expression and alterations in cellular processes, contributing to the overall biological activity of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies with Plasmodium falciparum . In vivo studies have also demonstrated that this compound can maintain its anti-malarial activity over time, although its efficacy may decrease with prolonged exposure due to potential degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits the growth of Plasmodium falciparum and reduces the severity of malaria symptoms . At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances, cardiovascular effects, and neurotoxicity . These adverse effects highlight the importance of careful dosage management in clinical settings to maximize the therapeutic benefits of this compound while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its anti-malarial activity. It interacts with enzymes such as heme polymerase and protein kinase C, affecting their activity and altering metabolic flux . This compound can also influence the levels of various metabolites, including heme and other byproducts of hemoglobin digestion . These interactions and effects on metabolic pathways are crucial for its biological activity and therapeutic potential .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, such as the digestive vacuole of Plasmodium falciparum, where it exerts its anti-malarial effects . The distribution of this compound within tissues can also influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. In Plasmodium falciparum, this compound localizes to the digestive vacuole, where it inhibits heme polymerase and disrupts the parasite’s metabolic processes . In mammalian cells, this compound can localize to various subcellular compartments, including the cytoplasm and cell membrane, where it interacts with enzymes and proteins involved in cell signaling and metabolism . The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for its biological activity and therapeutic potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GNF-PF-5411 involves the reaction of quinoline derivatives with specific reagents under controlled conditions. One common method includes the reaction of quinoline with vinylquinuclidine to form the desired product . The reaction typically requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of GNF-PF-5411 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GNF-PF-5411 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolinderivate zu bilden.

Reduktion: Reduktionsreaktionen können GNF-PF-5411 in verschiedene Chinolin-basierte Verbindungen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolinderivate, die Anwendungen in der Pharmaindustrie und anderen Industrien finden .

Wissenschaftliche Forschungsanwendungen

GNF-PF-5411 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Inhibitor in enzymatischen Studien verwendet.

Biologie: Wird in Studien im Zusammenhang mit Enzyminhibition und Stoffwechselwegen eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung in der Medikamentenentwicklung untersucht.

Industrie: Wird bei der Herstellung anderer chemischer Verbindungen und als Katalysator in bestimmten Reaktionen eingesetzt

Wirkmechanismus

GNF-PF-5411 übt seine Wirkungen aus, indem es das Enzym Debrisoquin-4-Hydroxylase (CYP2D6) hemmt. Dieses Enzym ist am Metabolismus verschiedener Medikamente und Umweltchemikalien beteiligt. Durch die Hemmung dieses Enzyms kann GNF-PF-5411 die Stoffwechselwege verändern und die Pharmakokinetik von Medikamenten beeinflussen . Die Verbindung interagiert mit dem aktiven Zentrum des Enzyms und verhindert so, dass es seine normalen Reaktionen katalysiert .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Cinchonidin

- Cinchonan-9-ol

- Cinchonin

- Alpha-Chinidin

Einzigartigkeit

GNF-PF-5411 ist aufgrund seiner spezifischen inhibitorischen Wirkung auf Debrisoquin-4-Hydroxylase (CYP2D6) einzigartig, was es von anderen Chinolinderivaten unterscheidet. Seine Struktur ermöglicht es ihm, effektiv mit dem Enzym zu interagieren, was es zu einer wertvollen Verbindung in enzymatischen Studien und der Medikamentenentwicklung macht .

Eigenschaften

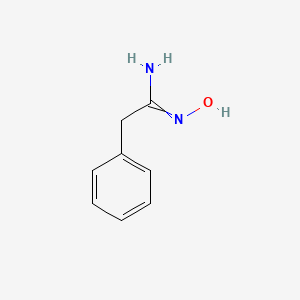

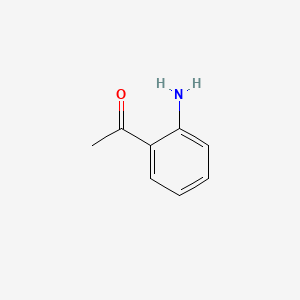

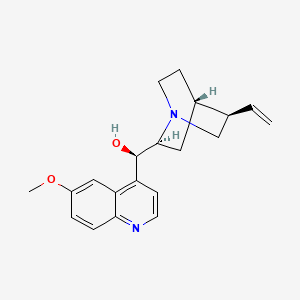

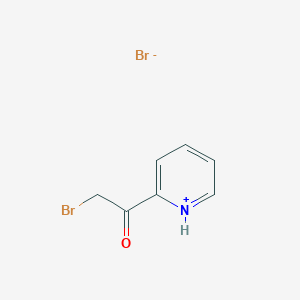

IUPAC Name |

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPWYEUPVWOPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinchonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.2 mg/mL at 25 °C | |

| Record name | Cinchonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

485-71-2, 118-10-5 | |

| Record name | CINCHONIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchonan-9-ol, (9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinchonan-9-ol, (8.alpha.,9R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinchonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinchonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210.5 °C | |

| Record name | Cinchonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cinchonidine is renowned as a chiral modifier in heterogeneous catalysis, particularly in the enantioselective hydrogenation of prochiral ketones. [, , , , , ] This means it can help produce molecules with a specific desired 3D orientation, crucial for pharmaceutical and fine chemical industries.

A: this compound adsorbs onto metal surfaces like platinum, creating a chiral environment. [, , , , ] It interacts with the reactant molecule, influencing its adsorption geometry and promoting the formation of one enantiomer over the other. [, , , , ]

A: Yes, both the quinoline moiety and the (C-9)-OH group are essential for this compound's enantiodiscriminating ability. [, , , , ] The quinoline ring interacts with the metal surface, while the (C-9)-OH group, along with the quinuclidine nitrogen, participate in hydrogen bonding with the reactant. [, ]

A: The solvent significantly impacts this compound's adsorption and the overall catalytic performance. [, , , ] While this compound adsorbs on platinum even after flushing with nonpolar solvents like cyclohexane, it can be easily removed by more polar solvents like dichloromethane. [] This behavior influences both catalyst activity and enantioselectivity.

A: Yes, researchers are exploring alternative chiral modifiers like O-phenyl derivatives of this compound, lepidine, and even synthetic modifiers like (R)-2-(pyrrolidin-1-yl)-1-(1-naphthyl)ethanol (PNE). [, , , , ] These alternatives often exhibit different adsorption behaviors and enantioselectivities compared to this compound.

ANone: this compound has the molecular formula C19H22N2O and a molecular weight of 294.38 g/mol.

A: Various techniques are employed, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. [, , , , , , , ] NMR provides information about the structure and conformation of this compound in solution, IR spectroscopy reveals details about functional groups and bonding, and X-ray crystallography unveils the solid-state structure.

A: Computational methods like Density Functional Theory (DFT) calculations and molecular modeling play a crucial role in elucidating the adsorption geometry, conformational preferences, and interactions of this compound with metal surfaces and reactant molecules. [, , , , ]

A: While challenging, computational models are being developed to predict the enantioselectivity based on the calculated energies and geometries of this compound-reactant complexes. [, , ] These models provide insights into the enantiodiscriminating step and aid in the rational design of improved catalysts.

A: Modifications to the this compound structure, particularly at the (C-9)-OH group and the quinuclidine nitrogen, significantly influence its adsorption strength, conformational preferences, and ultimately, the enantioselectivity. [, , , , ] For instance, bulky substituents at the (C-9)-OH can lead to a decrease or even inversion of enantioselectivity. []

A: While some modifications can lead to enhanced enantioselectivity for specific reactions, there isn't a universal modification that consistently improves activity across all catalytic applications. [, , ] The optimal structure heavily depends on the target reaction and requires careful optimization through experimental and computational studies.

A: this compound exhibits potential therapeutic activities, including anticancer [, ], antimalarial [], and HbF-inducing properties for treating β-thalassemia. [] Research is ongoing to explore these applications and understand the underlying mechanisms of action.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.